
An In-depth Technical Guide to [4-
(Tetrahydropyran-4-yloxy)phenyl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
[4-(Tetrahydropyran-4-

yloxy)phenyl]methylamine

Cat. No.: B1345293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a valuable building block in medicinal

chemistry, frequently utilized in the synthesis of pharmacologically active molecules. The

incorporation of the tetrahydropyran (THP) moiety is a strategic approach to enhance the

physicochemical properties of drug candidates, such as solubility and metabolic stability. This

technical guide provides a comprehensive overview of the chemical properties, a detailed

representative synthesis protocol, safety information, and the role of this compound in drug

discovery, particularly in the context of kinase inhibitors.

Chemical and Physical Properties
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a primary amine featuring a phenyl ring

substituted with a tetrahydropyran ether linkage. While specific experimental data for this

compound is not widely published, its properties can be inferred from available data on closely

related structures and computational predictions.

Table 1: General Properties
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Property Value Source

CAS Number 864266-61-5 [1][2]

Molecular Formula C₁₂H₁₇NO₂ [1][2]

Molecular Weight 207.27 g/mol [1][2]

IUPAC Name
[4-(oxan-4-

yloxy)phenyl]methanamine
[1]

Synonyms
(4-((Tetrahydro-2H-pyran-4-

yl)oxy)phenyl)methanamine
[1]

Table 2: Physicochemical Properties (Predicted and Inferred)

Property Value Notes

Boiling Point ~340-360 °C (Predicted)

Based on similar structures.

The hydrochloride salt is also

available.[3]

Solubility Enhanced water solubility

The cyclic ether moiety

generally improves aqueous

solubility compared to

analogous alkyl or cycloalkyl

groups.[4]

Appearance
Likely a liquid or low-melting

solid at room temperature
Based on related compounds.

Synthesis
The most common and efficient method for the synthesis of [4-(Tetrahydropyran-4-
yloxy)phenyl]methylamine is the reductive amination of the corresponding aldehyde, 4-

(Tetrahydropyran-4-yloxy)benzaldehyde. This starting material is commercially available. The

reaction involves the formation of an imine intermediate from the aldehyde and an ammonia

source, followed by in-situ reduction to the primary amine.
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General Reaction Scheme

Reductive Amination

4-(Tetrahydropyran-4-yloxy)benzaldehyde

+ NH₄OAc
+ NaBH(OAc)₃

[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine

Click to download full resolution via product page

Caption: General scheme for the synthesis via reductive amination.

Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the reductive amination of aromatic

aldehydes.[5][6]

Materials:

4-(Tetrahydropyran-4-yloxy)benzaldehyde

Ammonium acetate (NH₄OAc)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Methanol (MeOH)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Standard glassware for extraction and purification

Procedure:

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

add 4-(Tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) and the chosen solvent (DCM or

DCE).

Imine Formation: Add ammonium acetate (5-10 eq) to the solution and stir at room

temperature for 1-2 hours to facilitate the formation of the imine intermediate.

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-

wise. The reaction is typically exothermic, and the temperature should be monitored.

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of

the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous

NaHCO₃ solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract

the aqueous layer with DCM (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or

MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by

silica gel column chromatography to yield the pure [4-(Tetrahydropyran-4-
yloxy)phenyl]methylamine.

Table 3: Summary of Reaction Parameters
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Parameter Condition/Value Notes

Starting Material
4-(Tetrahydropyran-4-

yloxy)benzaldehyde
Commercially available.

Amine Source Ammonium Acetate

A large excess drives the

equilibrium towards imine

formation.

Reducing Agent Sodium triacetoxyborohydride
A mild and selective reagent

for reductive aminations.[5]

Solvent
Dichloromethane (DCM) or

1,2-Dichloroethane (DCE)

Anhydrous conditions are

preferred.

Stoichiometry
Aldehyde: 1 eq, NH₄OAc: 5-10

eq, NaBH(OAc)₃: 1.5-2 eq
-

Temperature Room Temperature
Mild conditions are generally

sufficient.

Reaction Time 12-24 hours Monitor by TLC or LC-MS.

Safety and Handling
A specific Safety Data Sheet (SDS) for [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is

not readily available. However, based on the functional groups present and data for similar

compounds, the following precautions should be taken:

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation

of vapors and contact with skin and eyes. Wear appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat.

Flammability: While not expected to be highly flammable, keep away from open flames and

sources of ignition.

Toxicity: The toxicological properties have not been fully investigated. Handle with care as

with any research chemical.

Storage: Store in a tightly sealed container in a cool, dry place.
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Applications in Drug Discovery
The tetrahydropyran (THP) motif is a privileged scaffold in modern medicinal chemistry. Its

inclusion in drug candidates can improve key ADME (Absorption, Distribution, Metabolism, and

Excretion) properties. Specifically, the ether oxygen can act as a hydrogen bond acceptor, and

the THP ring is generally more resistant to metabolic degradation than more lipophilic

carbocycles.

Role as a Bioisostere
The THP ring is often used as a bioisosteric replacement for cyclohexane or piperidine rings to

enhance aqueous solubility and modulate lipophilicity.

Kinase Inhibitors
The [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine moiety is a key structural element in

the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling, and their

dysregulation is implicated in diseases such as cancer.

ATM Kinase Inhibition: The THP-amine motif is found in potent and selective inhibitors of

Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical enzyme in the DNA damage

response (DDR) pathway. Inhibiting ATM can sensitize cancer cells to radiation and

chemotherapy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1345293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Damage Response

DNA Damage
(e.g., from radiation)

ATM Kinase

activates

p53
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(containing THP-amine motif)

inhibits
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Caption: Role of ATM kinase inhibitors in the DNA damage response pathway.

FLT3 Kinase Inhibition: FMS-like tyrosine kinase 3 (FLT3) is another important target in cancer

therapy, particularly for acute myeloid leukemia (AML). The structural motif of the title

compound is relevant to the development of FLT3 inhibitors. These inhibitors block the

signaling cascade that promotes cancer cell proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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